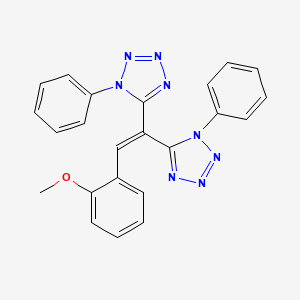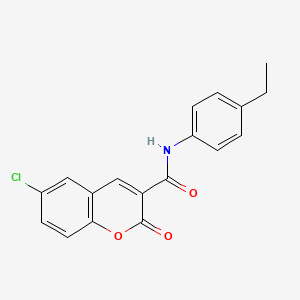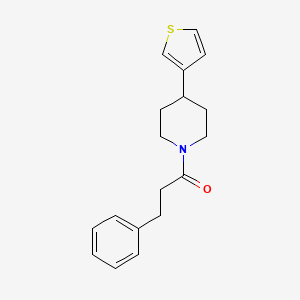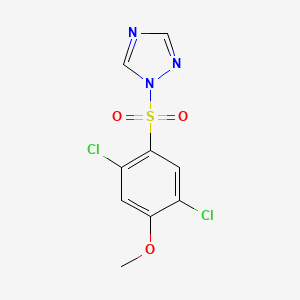![molecular formula C15H10BrNO2S B2410070 Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate CAS No. 325987-58-4](/img/structure/B2410070.png)
Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
Thiazole derivatives, which include benzo[d]thiazol-2-ylmethyl 3-bromobenzoate, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin and leptin signaling pathways .
Biochemical Pathways
For instance, some thiazole derivatives have been found to increase the concentrations of serotonin and norepinephrine, which are key neurotransmitters involved in mood regulation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the chemical properties of thiazole derivatives, such as solubility, can be influenced by environmental factors such as ph and temperature .
Preparation Methods
The synthesis of Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate typically involves the coupling of 2-aminobenzothiazole with 3-bromobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with various aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied as a potential lead compound for the development of antimicrobial agents, anticancer drugs, and anti-inflammatory therapeutics.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms of action.
Industrial Applications: Benzothiazole derivatives, including this compound, are used in the synthesis of dyes, fungicides, and other industrial chemicals.
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer properties.
6-Bromo-2-benzothiazolyl-4-chloroaniline: Known for its potent antimicrobial activity.
2-(4-Aminophenyl)benzothiazole: Studied for its anticancer properties and ability to inhibit specific cellular pathways.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 3-bromobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c16-11-5-3-4-10(8-11)15(18)19-9-14-17-12-6-1-2-7-13(12)20-14/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPLQQLDNNZMOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)









